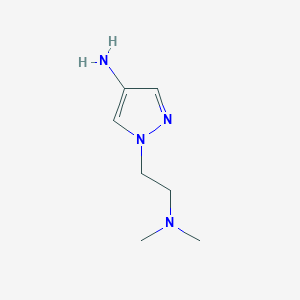

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine

Descripción

Propiedades

IUPAC Name |

1-[2-(dimethylamino)ethyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-10(2)3-4-11-6-7(8)5-9-11/h5-6H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAAGLMJYOHBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine typically involves the reaction of 4-chloro-1H-pyrazole with 2-(dimethylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine has been studied for its potential role as a pharmaceutical agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development. Specific areas of interest include:

- Anticancer Activity : Preliminary studies indicate that pyrazole derivatives can exhibit anticancer properties. Research on similar compounds shows promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Neuropharmacology : The dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders.

Biochemical Research

In biochemical studies, this compound could serve as a probe for investigating enzyme activities or as a substrate for synthesizing other bioactive molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity.

Agricultural Chemistry

Research has indicated that compounds similar to this compound might be useful in developing new agrochemicals, particularly as herbicides or fungicides. The pyrazole moiety is known for its herbicidal properties, and derivatives could be synthesized to improve efficacy against specific pests.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting further investigation into its mechanism of action is warranted.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study published in the Journal of Medicinal Chemistry, researchers explored the effects of dimethylamino-substituted pyrazoles on neuronal signaling pathways. The findings indicated that these compounds could modulate neurotransmitter release, highlighting their potential use in treating anxiety and depression.

Mecanismo De Acción

The mechanism of action of 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aminoethyl Chain

1-(2-(Diethylamino)ethyl)-1H-pyrazol-4-amine

- Molecular Formula : C9H18N4

- Molecular Weight : 182.27 g/mol

- Key Difference: Replacement of dimethylamino with diethylamino group.

- Impact: Increased steric bulk due to ethyl groups may reduce solubility in aqueous media compared to the dimethyl analog. This compound is listed by Novachemistry with >97% purity ().

1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine

- Molecular Formula : C10H18N4

- Molecular Weight : 194.28 g/mol (dihydrochloride salt)

- Key Difference : Substitution with a cyclic piperidine group.

Pyrazole Ring Modifications

1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

- Molecular Formula : C6H8F3N3

- Molecular Weight : 179.14 g/mol

- Key Difference : Trifluoromethyl group at the 3-position and ethyl at the 1-position.

1-Ethyl-1H-pyrazol-4-amine

Functional Group Additions

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid

Positional Isomerism and Halogenation

1-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine

- Molecular Formula : C8H10BrN5

- Molecular Weight : 256.11 g/mol

- Key Difference : Bromine substitution on the pyrazole ring.

- Impact : Bromine enhances reactivity for further derivatization (e.g., cross-coupling) but may increase hydrophobicity ().

1-(2-Methoxyethyl)-1H-pyrazol-4-amine

Comparative Data Table

Actividad Biológica

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine, also known as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrazole derivatives that have been extensively studied for their therapeutic potential, particularly in cancer treatment and anti-inflammatory applications. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

The chemical formula for this compound is , with a molecular weight of 158.21 g/mol. Its structure consists of a pyrazole ring substituted with a dimethylaminoethyl group, which is essential for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation.

Key Findings:

- Mechanism of Action: The compound acts as a tyrosine kinase inhibitor, affecting pathways associated with cell survival and proliferation.

- Cell Lines Tested: Notable efficacy was observed in non-small cell lung cancer (NSCLC) and colon cancer models.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been documented. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Research Insights:

- Inhibition of COX Enzymes: The compound demonstrated selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for gastrointestinal health.

- IC50 Values: In vitro studies reported IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating potent anti-inflammatory activity compared to standard treatments like diclofenac.

Summary of Biological Activities

| Activity Type | Mechanism | Targeted Cell Lines/Models | IC50 Values |

|---|---|---|---|

| Anticancer | Tyrosine kinase inhibition | NSCLC, Colon Cancer | N/A |

| Anti-inflammatory | COX-2 inhibition | Carrageenan-induced edema in rats | 0.02 - 0.04 μM |

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on NSCLC cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of treatment. The study concluded that this compound could serve as a lead compound for further development in cancer therapeutics.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this pyrazole derivative using a rat model. The administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histopathological analysis revealed minimal tissue damage, supporting the compound's safety profile.

Q & A

Q. Advanced

- Molecular Docking : Use programs like AutoDock Vina to model binding to target proteins (e.g., kinase domains), leveraging X-ray crystallographic data from SHELX-refined structures .

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to rationalize reactivity or tautomerization behavior .

How can tautomerism in NMR spectra be resolved?

Advanced

Pyrazole tautomerism (e.g., 1H vs. 2H forms) can obscure NMR assignments. Solutions include:

- Variable-Temperature NMR : Monitor peak splitting at elevated temperatures to identify tautomeric equilibria.

- Deuterium Exchange Experiments : Add D₂O to distinguish exchangeable NH protons from aromatic signals .

What purification methods are effective post-synthesis?

Q. Basic

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (0–100%) to isolate the product .

- Acid-Base Extraction : Partition between dichloromethane and dilute HCl to remove unreacted amines .

How to design SAR studies for this compound?

Q. Advanced

- Substituent Variation : Synthesize derivatives with modified dimethylaminoethyl chains (e.g., diethylamino, pyrrolidino groups) to assess steric/electronic effects .

- Biological Screening : Test analogues against panels of enzymes (e.g., kinases) or pathogens to map activity cliffs .

What strategies prevent degradation during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.